molecular formula C15H16N2O4 B8122378 tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate

Cat. No.: B8122378
M. Wt: 288.30 g/mol
InChI Key: WDCAIULQGGVHBO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate is an organic compound that features a pyrazole ring substituted with a formylphenoxy group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the formylphenoxy group: This step involves the reaction of the pyrazole derivative with 4-formylphenol in the presence of a suitable base, such as potassium carbonate, to form the 4-(4-formylphenoxy)pyrazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-(4-carboxyphenoxy)-1H-pyrazole-1-carboxylate.

    Reduction: 4-(4-hydroxymethylphenoxy)-1H-pyrazole-1-carboxylate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrazole ring can participate in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-hydroxymethylphenoxy)-1H-pyrazole-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    tert-Butyl 4-(4-carboxyphenoxy)-1H-pyrazole-1-carboxylate: Similar structure but with a carboxylic acid group instead of a formyl group.

    tert-Butyl 4-(4-methoxyphenoxy)-1H-pyrazole-1-carboxylate: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness

tert-Butyl 4-(4-formylphenoxy)-1H-pyrazole-1-carboxylate is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-(4-formylphenoxy)pyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(19)17-9-13(8-16-17)20-12-6-4-11(10-18)5-7-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCAIULQGGVHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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